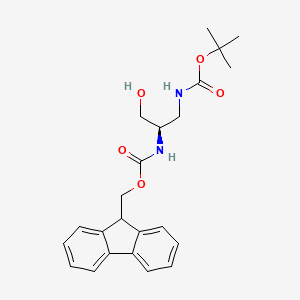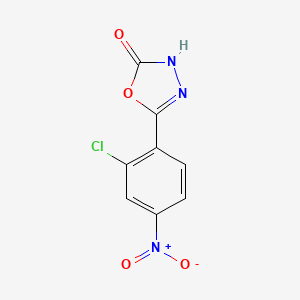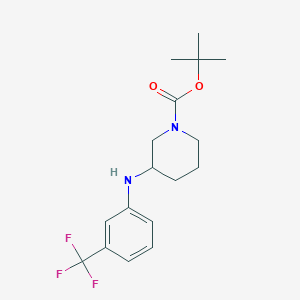
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde (also known as 2-CPMB) is an organic compound that has been studied for its potential applications in the field of chemistry, medicine and biochemistry. It is an aromatic aldehyde containing a cyclopropyl group and a methoxy group, and is a derivative of benzaldehyde. 2-CPMB is an important building block in organic synthesis and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Catalytic Properties and Reaction Pathways
- Self-Terminated Cascade Reactions : This study discusses the formation of methylbenzaldehydes, including compounds similar to 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde, through sequential aldol condensations and dehydrocyclization reactions during ethanol upgrading on hydroxyapatite catalysts. Such reactions are important for converting bioethanol to valuable chemicals (Moteki, Rowley, & Flaherty, 2016).
Chemical Synthesis and Organic Reactions
- Reactions with Alkynes, Alkenes, or Allenes : This research presents how 2-hydroxybenzaldehydes react with various alkynes, alkenes, and allenes, leading to the production of compounds like 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
Biological Applications and Molecular Synthesis
- Fluorescent pH Sensor : A study on a probe similar in structure to 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde demonstrates its potential as a highly selective fluorescent pH sensor, valuable for studying biological organelles (Saha et al., 2011).
Photoreactive Properties
- Light-Induced Cycloadditions : This study investigates the wavelength-dependent conversion of molecules similar to 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde, exploring their use in light-activated ligation reactions (Menzel et al., 2017).
Potential in Drug Development
- Synthesis and Characterization of Schiff Bases : The study involves the synthesis and characterization of Schiff bases from compounds like 2-hydroxy-5-methylbenzaldehyde, exploring their potential in drug development, particularly in DNA binding and anticancer activities (Hussein et al., 2015).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVVIPGAWDGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)

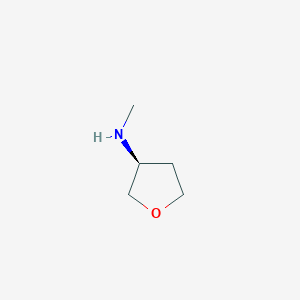
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)



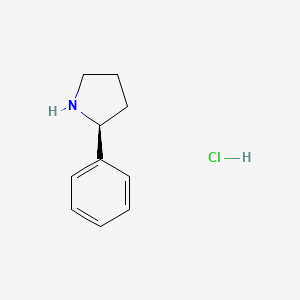
![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)

